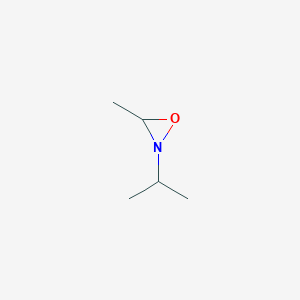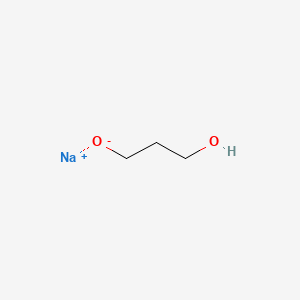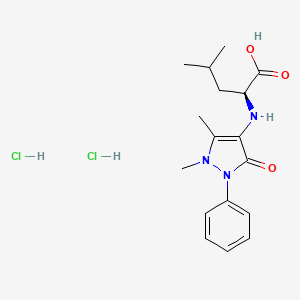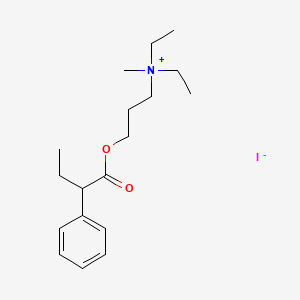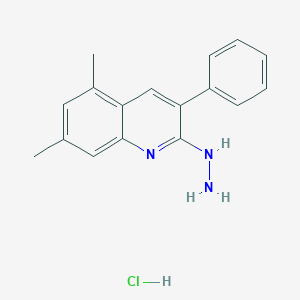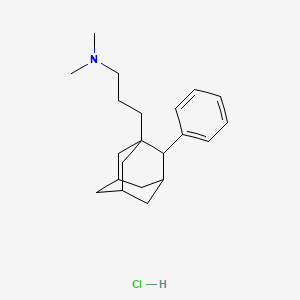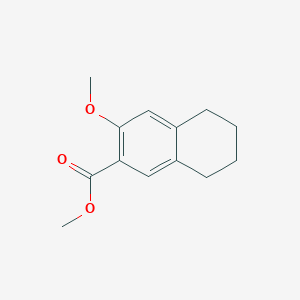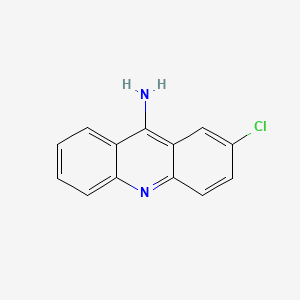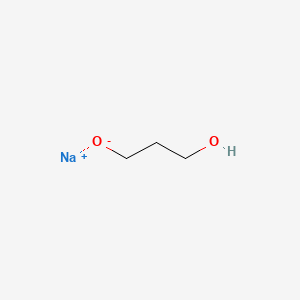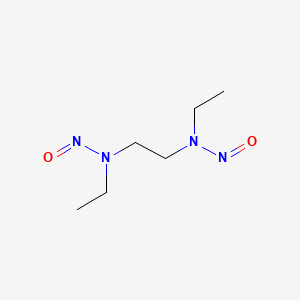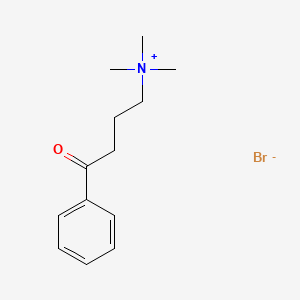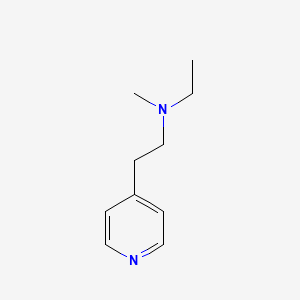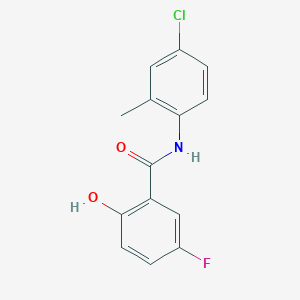
Phosphoric triamide, N,N',N''-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[bis(anilino)phosphoryl]aniline is an organic compound with the molecular formula C18H18N3OP It is characterized by the presence of three aniline groups attached to a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(anilino)phosphoryl]aniline typically involves the reaction of phosphoryl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C6H5NH2→(C6H5NH)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of N-[bis(anilino)phosphoryl]aniline.
Industrial Production Methods
Industrial production of N-[bis(anilino)phosphoryl]aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[bis(anilino)phosphoryl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aniline groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
N-[bis(anilino)phosphoryl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[bis(anilino)phosphoryl]aniline involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. The aniline groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simpler compound with a single aniline group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
Triphenylphosphine: Similar in structure but with phenyl groups instead of aniline groups.
Uniqueness
N-[bis(anilino)phosphoryl]aniline is unique due to the presence of three aniline groups attached to a single phosphoryl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
5326-10-3 |
|---|---|
Molekularformel |
C18H18N3OP |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-dianilinophosphorylaniline |
InChI |
InChI=1S/C18H18N3OP/c22-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H3,19,20,21,22) |
InChI-Schlüssel |
UUSQZFAWRPTQFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


